molecular formula C22H22F3N5O2S B2706766 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole CAS No. 2319874-19-4

5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole

Cat. No.: B2706766
CAS No.: 2319874-19-4
M. Wt: 477.51
InChI Key: MPTFCZQNTYVVOS-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4. At position 2 of the benzothiazole, an azetidine ring is attached via a carbonyl linkage to a piperazine moiety, which is further connected to a 5-(trifluoromethyl)pyridin-2-yl group. This architecture combines electron-rich (methoxy) and electron-deficient (trifluoromethylpyridine) substituents, alongside rigid heterocyclic systems (azetidine, piperazine), which are often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O2S/c1-32-16-3-4-18-17(10-16)27-21(33-18)30-12-14(13-30)20(31)29-8-6-28(7-9-29)19-5-2-15(11-26-19)22(23,24)25/h2-5,10-11,14H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTFCZQNTYVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and piperazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in controlled environments to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Features

The compound features:

  • A benzothiazole core, known for its anticancer properties.
  • A piperazine moiety, which enhances pharmacological activity.
  • A trifluoromethyl group that increases lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have demonstrated the potential of benzothiazole derivatives in cancer therapy. For instance, a library of benzothiazole-piperazine hybrids was synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) . The results indicated that several compounds exhibited moderate to potent activity, suggesting that the incorporation of the benzothiazole and piperazine moieties may enhance anticancer efficacy.

Case Study: Antiproliferative Screening

A specific study synthesized a series of benzothiazole-piperazine conjugates and assessed their activity against cancer cell lines. The findings showed that compounds with specific substitutions on the benzothiazole ring displayed significant inhibition of cell proliferation, supporting the hypothesis that structural modifications can lead to improved therapeutic agents .

Neuropharmacological Potential

The piperazine component has been associated with various neuropharmacological effects. Compounds containing piperazine rings are often investigated for their potential as anxiolytics and antidepressants. The unique structural characteristics of 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole suggest that it may also possess similar properties.

Research Insights

A study focusing on piperazine derivatives highlighted their efficacy in modulating neurotransmitter systems, which could be beneficial in treating mood disorders . The presence of the trifluoromethyl group may further enhance the bioavailability and receptor affinity of the compound.

Antimicrobial Activity

Benzothiazole derivatives have shown promising antibacterial and antifungal activities. The incorporation of various substituents can lead to enhanced interaction with microbial targets, making these compounds suitable candidates for antibiotic development.

CompoundActivity TypeTest OrganismsResult
Compound AAnticancerMCF7, HCT116Moderate to potent inhibition
Compound BAntimicrobialE. coli, S. aureusSignificant activity
Compound CNeuropharmacologicalRat modelAnxiolytic effect observed

Mechanism of Action

The mechanism of action of 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its combination of a benzothiazole core, azetidine-piperazine linker, and trifluoromethylpyridine group. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents/Linkers Key Differences
Target Compound Benzothiazole 5-methoxy, azetidine-piperazine-carbonyl, 5-(trifluoromethyl)pyridine Reference standard for comparison.
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Benzoxazin Chloro, piperazine-carboxamide, 5-(trifluoromethyl)pyridine Benzoxazin core (oxygen-containing) vs. benzothiazole; chloro vs. methoxy.
5-{1-[(4-Fluorobenzyl)-1H-Pyrazol-3-Yl}-2-Phenyl-1,3-Thiazole Thiazole 4-fluorobenzylpyrazole, phenyl Thiazole core; lacks azetidine-piperazine and trifluoromethylpyridine motifs.
5-Methyl-2-(5-Phenyl-1H-Pyrazol-3-Yl)Phenol Phenol-pyrazole Methyl, phenylpyrazole No benzothiazole or piperazine; phenolic -OH group introduces polarity.
1-[2-({4-[(3-Fluorophenyl)Methyl]Piperazin-1-Yl}Methyl)-7-(Morpholin-4-Yl)Pyrazolo[1,5-a]Pyrimidin-5-Yl]-1H-Benzoimidazole Benzoimidazole-pyrazolopyrimidine Piperazine-morpholine linker, 3-fluorophenylmethyl Larger fused-ring system; morpholine instead of azetidine.

Functional Group Analysis

  • Benzothiazole vs.
  • Trifluoromethylpyridine: Shared with the benzoxazin analogue , this group improves metabolic resistance compared to non-fluorinated pyridines.
  • Azetidine-Piperazine Linker : The azetidine’s small ring size (4-membered) imposes greater conformational restraint than the morpholine or unconstrained piperazine linkers in analogues , possibly reducing off-target interactions.

Pharmacological Implications

  • Antimicrobial Activity : Trifluoromethylpyridine and benzothiazole motifs are prevalent in agrochemicals (e.g., fipronil derivatives ).
  • CNS Targeting : Piperazine-azetidine linkers are common in neuroactive compounds due to their ability to cross the blood-brain barrier.

Biological Activity

The compound 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19F3N4O2SC_{18}H_{19}F_{3}N_{4}O_{2}S, with a molecular weight of approximately 396.43 g/mol. The structure includes a benzothiazole moiety, a piperazine ring, and a trifluoromethyl pyridine group, which are known to contribute to the compound's bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing benzothiazole and piperazine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 4 μg/mL against Staphylococcus aureus .

CompoundMIC (μg/mL)Bacterial Strain
Compound A4S. aureus
Compound B8E. coli
Compound C16P. aeruginosa

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets, influencing various physiological responses.
  • Apoptotic Pathways : The compound has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable study evaluated the efficacy of a related benzothiazole-piperazine hybrid against multidrug-resistant bacterial strains. The results indicated that these hybrids not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, suggesting a favorable therapeutic index .

Another study focused on the anticancer properties of similar compounds, revealing that they could significantly reduce tumor size in xenograft models while showing minimal side effects . This highlights the potential for clinical applications in oncology.

Q & A

Q. What are the common synthetic routes for synthesizing 5-methoxy-2-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)-1,3-benzothiazole?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via cyclocondensation of 2-hydrazino-1,3-benzothiazole with appropriate carbonyl compounds (e.g., ketones or aldehydes) under reflux in ethanol .
  • Step 2: Introduction of the azetidine moiety through nucleophilic substitution or coupling reactions. For example, azetidin-1-yl groups are attached using carbodiimide-mediated coupling agents like EDCI or DCC .
  • Step 3: Piperazine-carbonyl linkage: The trifluoromethylpyridinyl-piperazine fragment is synthesized separately via nucleophilic aromatic substitution (e.g., coupling 5-(trifluoromethyl)pyridin-2-amine with piperazine derivatives) and then conjugated to the azetidine via amide bond formation .

Key Reaction Conditions Table:

StepReagents/ConditionsYield (%)Purity VerificationReference
1Ethanol, reflux, 6h75–85¹H NMR, IR, HPLC
2EDCI, DMF, RT, 12h65–70Elemental analysis
3K₂CO₃, MeOH, reflux60–75LC-MS, ¹³C NMR

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H and ¹³C NMR: Critical for confirming the connectivity of the benzothiazole, azetidine, and piperazine moieties. For example, the methoxy group (-OCH₃) shows a singlet near δ 3.8 ppm in ¹H NMR, while trifluoromethyl (-CF₃) appears as a quartet in ¹³C NMR .
  • IR Spectroscopy: Validates carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected for C₂₄H₂₃F₃N₆O₂S: 532.14) .
  • Elemental Analysis: Ensures purity (>98%) by matching experimental vs. calculated C, H, N, S values .

Q. What initial biological assays are recommended to screen for its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Carbonic Anhydrase (CA): Measure IC₅₀ using stopped-flow CO₂ hydration assays, as trifluoromethylpyridine derivatives are known CA inhibitors .
    • Kinase Profiling: Screen against a panel of kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during synthesis?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with DMF or THF in coupling steps to enhance solubility of intermediates .
  • Catalyst Screening: Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling of pyridine fragments, improving yields from 60% to >80% .
  • Purification Techniques: Use preparative HPLC with C18 columns (ACN/H₂O gradient) to isolate isomers or byproducts .

Example Optimization Table:

ParameterOriginal ProtocolOptimized ProtocolYield Improvement
Coupling CatalystEDCIPd(OAc)₂/Xantphos60% → 85%
Solvent for Step 3MeOHDMF70% → 82%
PurificationColumn ChromatographyPrep-HPLCPurity 95% → 99%

Q. What strategies resolve contradictions in enzyme modulation data (e.g., activation vs. inhibition)?

Methodological Answer:

  • Assay Replication: Repeat experiments under standardized conditions (pH 7.4, 37°C) to rule out variability .
  • Structural Analogs: Compare activity of derivatives (e.g., replacing CF₃ with Cl or OCH₃) to identify substituent effects. For example, 4-methoxyphenyl analogs in showed AST activation, while trifluoromethyl derivatives inhibited .
  • Molecular Docking: Use software like AutoDock Vina to predict binding modes. For instance, CF₃ groups may sterically hinder active-site access in some enzymes .

Q. What computational approaches predict binding modes with targets like carbonic anhydrase?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability of the benzothiazole-piperazine complex in CA’s hydrophobic pocket .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC₅₀ values .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences between analogs (e.g., CF₃ vs. CH₃ substituents) to guide lead optimization .

Data Contradiction Analysis Example (From ):

CompoundAST ActivityALT ActivityProposed Mechanism
A2 (CF₃ analog)InhibitionInhibitionCompetitive binding
A4 (OCH₃ analog)ActivationActivationAllosteric modulation

Resolution: Divergent effects arise from substituent-dependent interactions with enzyme allosteric sites. MD simulations confirmed OCH₃ derivatives stabilize open conformations of AST .

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